2-Diazonio-1-ethoxy-3-hydroxyoct-1-en-1-olate
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Overview
Description
2-Diazonio-1-ethoxy-3-hydroxyoct-1-en-1-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a diazonium group, an ethoxy group, and a hydroxyl group attached to an octene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-ethoxy-3-hydroxyoct-1-en-1-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures to stabilize the diazonium ion. The ethoxy and hydroxyl groups are introduced through subsequent reactions, which may involve esterification and hydroxylation steps .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-ethoxy-3-hydroxyoct-1-en-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium halides or hydroxides.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Diazonio-1-ethoxy-3-hydroxyoct-1-en-1-olate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in diazo coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-ethoxy-3-hydroxyoct-1-en-1-olate involves its reactivity with various nucleophiles and electrophiles. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in diazo coupling reactions, where the compound acts as an electrophile, forming azo compounds with aromatic amines .
Comparison with Similar Compounds
Similar Compounds
2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate: Similar in structure but with different functional groups and reactivity.
(Z)-2-Diazonio-1-phenylprop-1-en-1-olate: Contains a phenyl group, leading to different chemical properties and applications.
2-Diazonio-1-ethoxy-3-hydroxypent-1-en-1-olate: Shorter carbon chain, affecting its physical and chemical properties.
Uniqueness
Its structure allows for versatile chemical transformations, making it valuable in various fields of research and industry .
Properties
CAS No. |
211318-53-5 |
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Molecular Formula |
C10H18N2O3 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
ethyl 2-diazo-3-hydroxyoctanoate |
InChI |
InChI=1S/C10H18N2O3/c1-3-5-6-7-8(13)9(12-11)10(14)15-4-2/h8,13H,3-7H2,1-2H3 |
InChI Key |
PLYAZOVVPUVHPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=[N+]=[N-])C(=O)OCC)O |
Origin of Product |
United States |
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